N-(3-(3-methylisoxazol-5-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
N-(3-(3-methylisoxazol-5-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as "compound 1" in scientific literature and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of N-(3-(3-methylisoxazol-5-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is not fully understood. However, it is believed to exert its effects through modulation of the endocannabinoid system, which plays a crucial role in the regulation of various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, protect against neuronal damage, and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-(3-methylisoxazol-5-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide in lab experiments include its high potency and selectivity, as well as its ability to modulate the endocannabinoid system. However, its limited solubility in aqueous solutions and potential toxicity at high doses may pose challenges in certain experiments.
Future Directions
There are several potential future directions for research on N-(3-(3-methylisoxazol-5-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide. These include further investigation of its mechanism of action, optimization of its pharmacokinetic properties, and exploration of its potential as a treatment for various neurological and inflammatory disorders. Additionally, the development of novel analogs and derivatives of this compound may lead to the discovery of even more potent and selective therapeutic agents.
Synthesis Methods
The synthesis of N-(3-(3-methylisoxazol-5-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves a multi-step process. The first step involves the synthesis of 3-methylisoxazole-5-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 3-(aminopropyl)thiophene to form the desired compound.
Scientific Research Applications
N-(3-(3-methylisoxazol-5-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. Additionally, this compound has been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-13-12-14(21-19-13)6-4-10-18-16(20)17(8-2-3-9-17)15-7-5-11-22-15/h5,7,11-12H,2-4,6,8-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCORYNDVSDCSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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